molecular formula C18H16 B13812641 7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene CAS No. 63020-76-8

7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene

Cat. No.: B13812641
CAS No.: 63020-76-8
M. Wt: 232.3 g/mol
InChI Key: YKHZJWYHULWAPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways . The exact mechanism may vary depending on the specific application and context of use .

Biological Activity

7-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene (also referred to as 7-methyl-cyclopenta[a]phenanthrene) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in relation to mutagenicity and carcinogenicity. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C18H16
  • Molecular Weight : 232.3196 g/mol
  • IUPAC Name : this compound

The structure of this compound is characterized by a fused ring system typical of PAHs, which contributes to its chemical reactivity and biological interactions.

Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits mutagenic properties. A significant study assessed the mutagenicity of chemically synthesized metabolites of related compounds using the Ames test. The results showed that while the hydrocarbons were weakly mutagenic, their diol derivatives exhibited stronger mutagenicity, particularly requiring metabolic activation for expression of these effects .

The following table summarizes findings related to the mutagenic potential of this compound and its metabolites:

CompoundMutagenicityActivation Required
This compoundWeakly mutagenicYes
Trans-3,4-dihydroxy derivativeStrongly mutagenicYes
Diol-epoxidesHighly mutagenicNo

The mechanism by which this compound exerts its biological effects involves metabolic activation leading to the formation of reactive intermediates. These intermediates can bind to DNA, resulting in mutations that may lead to carcinogenesis. Specifically, studies have shown that oxidation by mixed-function oxidases produces trans-3,4-dihydrodiols which are proposed as proximate tumorigenic agents .

Case Studies and Research Findings

  • Carcinogenicity Studies : In a study involving mouse skin painting with various cyclopenta[a]phenanthrene derivatives, it was found that several compounds exhibited significant carcinogenic activity. The study highlighted that structural modifications significantly influenced the carcinogenic potential .
  • Metabolic Activation : Another investigation demonstrated that the biological activity of this compound is contingent upon its metabolic conversion to more reactive forms. This study indicated that certain metabolites had enhanced mutagenic properties compared to the parent compound .
  • Comparative Analysis : A comparative study of similar compounds revealed that the presence of specific functional groups could either enhance or diminish biological activity. For example, derivatives with hydroxyl or methoxy groups showed varied levels of carcinogenicity compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene, and how are intermediates validated?

  • Answer : The compound is typically synthesized via cyclization and functionalization of phenanthrene derivatives. For example, acetylene gas and potassium t-amylate have been used to introduce ethynyl groups into cyclopenta[a]phenanthrene frameworks under anhydrous conditions . Key intermediates are characterized using HPLC, IR spectroscopy (e.g., carbonyl peaks at ~1660 cm⁻¹ for ketones), and recrystallization for purity validation. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. How is the stereochemical configuration of this compound resolved?

  • Answer : Stereochemistry is determined using X-ray crystallography (e.g., single-crystal diffraction data with R factors < 0.05) and NMR spectroscopy . For instance, J-coupling values in ¹H NMR (400 MHz) and ¹³C NMR (101 MHz) distinguish axial/equatorial protons and confirm ring junction stereochemistry . Computational methods (e.g., DFT calculations) supplement experimental data .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

  • Answer : Key properties include logP (4.56, indicating high lipophilicity), boiling point (~415°C), and vapor pressure (1.02 × 10⁻⁶ mmHg at 25°C), which inform storage protocols (e.g., desiccated, inert atmosphere). Stability assessments under UV light and oxidative conditions (e.g., H₂O₂ in H₂SO₄) are critical for experimental reproducibility .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing cyclopenta[a]phenanthrene derivatives be mitigated?

  • Answer : Regioselectivity is controlled via protecting group strategies (e.g., acetylating hydroxyl groups) and catalytic systems (e.g., Pd-mediated cross-coupling). For example, stereoelectronic effects in selenium-mediated cyclopropane formation (e.g., Scheme 42 in ) favor specific ring junctions. High-resolution mass spectrometry (HRMS) and ²D NMR (COSY, NOESY) validate regiochemical outcomes .

Q. How do researchers address contradictions in carcinogenicity data for cyclopenta[a]phenanthrene derivatives?

  • Answer : Discrepancies arise from variations in model systems (e.g., rodent vs. in vitro assays) and metabolic activation pathways . Studies employ Ames tests (mutagenicity), chromosomal aberration assays , and DNA adduct profiling (via LC-MS/MS) to reconcile results. For example, methyl substitution at C7 may reduce carcinogenicity compared to C11-methyl analogs .

Q. What advanced techniques are used to study oxidative degradation pathways of this compound?

  • Answer : Electrochemical analysis (cyclic voltammetry) and EPR spectroscopy detect radical intermediates during oxidation. GC-MS identifies degradation products (e.g., quinones or epoxides), while HPLC-PDA quantifies stability under accelerated conditions (e.g., 40°C/75% RH). highlights H₂O₂-driven oxidation to yield 4-oxapyren-5-one derivatives .

Q. Methodological Notes

  • Stereochemical Analysis : Use NOESY to confirm spatial proximity of methyl groups and protons on adjacent carbons .
  • Oxidative Stability : Accelerated aging studies (40°C/75% RH for 6 months) correlate with shelf-life predictions .
  • Carcinogenicity Testing : Combine in silico QSAR models with in vivo tumorigenicity assays for robust risk assessment .

Properties

CAS No.

63020-76-8

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C18H16/c1-12-11-14-5-2-3-7-15(14)17-10-9-13-6-4-8-16(13)18(12)17/h2-3,5,7,9-11H,4,6,8H2,1H3

InChI Key

YKHZJWYHULWAPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=C(CCC4)C=C3

Origin of Product

United States

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